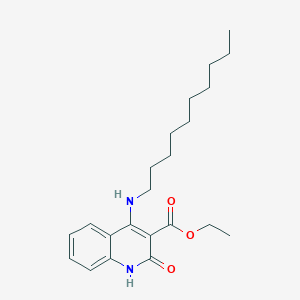
Ethyl 4-(decylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(decylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(decylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the condensation of ethyl acetoacetate with aniline derivatives, followed by cyclization and subsequent functionalization. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to efficient large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for halogenation, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(decylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In the context of its antimicrobial activity, it may disrupt cell membrane integrity or interfere with nucleic acid synthesis.
Comparison with Similar Compounds
Ethyl 2-substituted-4-methylthiazole-5-carboxylates: These compounds share a similar ester functional group and are known for their biological activities.
Aldehydes and Ketones: Compounds with carbonyl groups that exhibit similar reactivity patterns in oxidation and reduction reactions.
Uniqueness: Ethyl 4-(decylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate stands out due to its unique quinoline core structure, which imparts distinct biological and chemical properties. Its long decylamino side chain also contributes to its lipophilicity, enhancing its interaction with lipid membranes and potentially increasing its bioavailability.
Properties
Molecular Formula |
C22H32N2O3 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
ethyl 4-(decylamino)-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C22H32N2O3/c1-3-5-6-7-8-9-10-13-16-23-20-17-14-11-12-15-18(17)24-21(25)19(20)22(26)27-4-2/h11-12,14-15H,3-10,13,16H2,1-2H3,(H2,23,24,25) |
InChI Key |
BMPOOZWDLVEBFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC1=C(C(=O)NC2=CC=CC=C21)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















